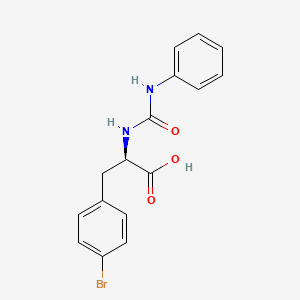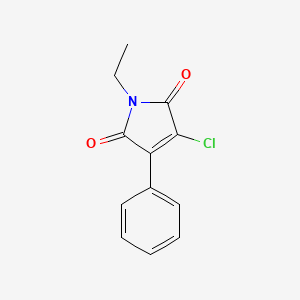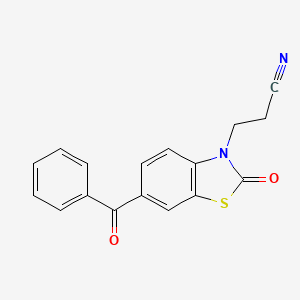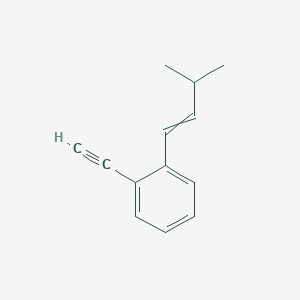![molecular formula C18H12F3N3 B14222098 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- CAS No. 824968-17-4](/img/structure/B14222098.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a pyrazole ring fused to an isoquinoline structure
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- typically involves multicomponent reactions and annulation processes. One common synthetic route includes the reaction of aromatic amines, aromatic aldehydes, and pyrazolones in the presence of a suitable catalyst and solvent. For instance, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoline structure but differ in the position of the fused rings.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to a pyrazole ring and are explored for their pharmacological activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- lies in its specific structural arrangement and the presence of the trifluoromethyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
824968-17-4 |
|---|---|
Molekularformel |
C18H12F3N3 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
3-methyl-5-[2-(trifluoromethyl)phenyl]-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H12F3N3/c1-10-15-17(24-23-10)12-7-3-2-6-11(12)16(22-15)13-8-4-5-9-14(13)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChI-Schlüssel |
YPGRUYTXOBVXGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


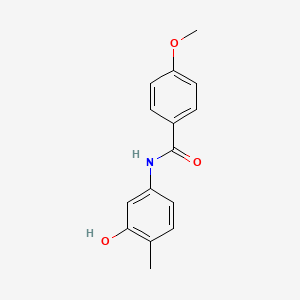
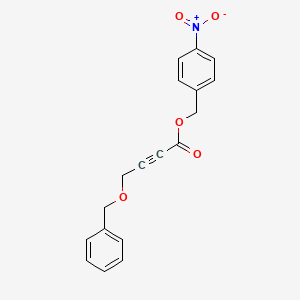
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)

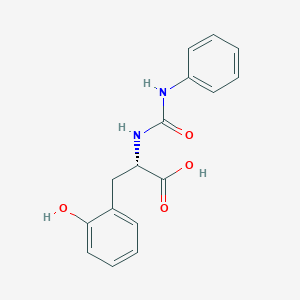
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
